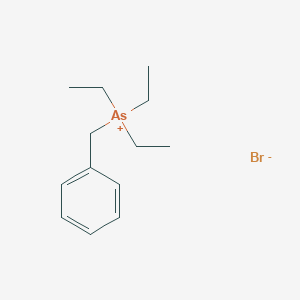

Benzyl(triethyl)arsanium bromide

Description

Structure

2D Structure

Properties

CAS No. |

62882-58-0 |

|---|---|

Molecular Formula |

C13H22AsBr |

Molecular Weight |

333.14 g/mol |

IUPAC Name |

benzyl(triethyl)arsanium;bromide |

InChI |

InChI=1S/C13H22As.BrH/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;/h7-11H,4-6,12H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

MPFUVSKXNVQTDB-UHFFFAOYSA-M |

Canonical SMILES |

CC[As+](CC)(CC)CC1=CC=CC=C1.[Br-] |

Origin of Product |

United States |

Synthetic Methodologies for Benzyl Triethyl Arsanium Bromide

Direct Synthesis Approaches

The most direct and common method for the synthesis of benzyl(triethyl)arsanium bromide is the reaction between triethylarsine (B1607241) and benzyl (B1604629) bromide. This reaction is a classic example of a Menschutkin reaction, a process widely used for the alkylation of tertiary amines and phosphines to form quaternary ammonium (B1175870) and phosphonium (B103445) salts, respectively. wikipedia.org The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

In this process, the triethylarsine acts as the nucleophile, utilizing the lone pair of electrons on the arsenic atom to attack the benzylic carbon of benzyl bromide. The bromide ion is concurrently displaced as a leaving group, subsequently associating with the newly formed benzyl(triethyl)arsanium cation to yield the final salt product.

Reaction Scheme: (C₂H₅)₃As + C₆H₅CH₂Br → [C₆H₅CH₂(As(C₂H₅)₃)]⁺Br⁻

This direct approach is favored for its atom economy and straightforward nature. The reaction is typically carried out by mixing the two reactants, often in a suitable solvent to facilitate the interaction.

Precursor-Based Synthetic Routes

Synthesis of Triethylarsine: Triethylarsine can be prepared through various methods, commonly involving the reaction of an arsenic trihalide with a Grignard reagent or an organolithium reagent. For instance, the reaction of arsenic trichloride (B1173362) with ethylmagnesium bromide would yield triethylarsine.

AsCl₃ + 3 C₂H₅MgBr → (C₂H₅)₃As + 3 MgBrCl

Synthesis of Benzyl Bromide: Benzyl bromide is a commercially available reagent but can also be synthesized in the laboratory. A common method involves the free-radical bromination of toluene (B28343) using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. Alternatively, benzyl alcohol can be treated with hydrobromic acid or phosphorus tribromide to yield benzyl bromide. google.com The direct synthesis from isotope-labeled benzene (B151609) rings is also a known method. researchgate.net

Phase-Transfer Catalysis in this compound Synthesis

Phase-transfer catalysis (PTC) is a powerful technique that can be applied to enhance the reaction rate and yield in syntheses involving reactants in immiscible phases. While the direct reaction of triethylarsine and benzyl bromide may be conducted in a single organic solvent, PTC could be particularly useful if one of the reactants or the product has limited solubility.

In the context of synthesizing this compound, a phase-transfer catalyst, such as a quaternary ammonium or phosphonium salt, could facilitate the transfer of a reactant from an aqueous or solid phase to an organic phase where the reaction occurs. scienceinfo.com For instance, if a precursor salt was used, the catalyst would help transport the anionic species into the organic phase. This technique is widely employed in the synthesis of benzyl esters via phase-transfer catalysis. scienceinfo.com

Investigation of Solvent Effects in this compound Formation

The choice of solvent can significantly impact the rate and outcome of the SN2 reaction involved in the formation of this compound. The solvent's polarity, ability to solvate the transition state, and its own nucleophilicity are key factors to consider.

| Solvent Type | Effect on SN2 Reactions | Examples |

| Polar Aprotic Solvents | Generally accelerate SN2 reactions by solvating the cation while leaving the nucleophile relatively free. | Acetone, Acetonitrile (B52724), Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) |

| Polar Protic Solvents | Can slow down SN2 reactions by solvating the nucleophile through hydrogen bonding, thus reducing its nucleophilicity. | Water, Methanol, Ethanol |

| Nonpolar Solvents | Reactions are typically slower in nonpolar solvents as they do not effectively solvate the charged transition state. | Hexane, Benzene, Toluene |

For the synthesis of this compound, polar aprotic solvents are generally preferred as they can stabilize the developing positive charge on the arsenic atom in the transition state without strongly solvating the bromide nucleofuge. This leads to an increased reaction rate.

Exploration of Reaction Conditions and Optimization Strategies

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and side products. Key parameters that can be optimized include temperature, concentration of reactants, and reaction time.

Temperature: Increasing the reaction temperature generally increases the rate of the SN2 reaction. However, excessively high temperatures can lead to side reactions, such as elimination reactions or decomposition of the reactants or product. The optimal temperature is typically determined empirically for a specific set of reactants and solvent. In analogous syntheses of quaternary phosphonium salts, reactions are often carried out under reflux conditions. wikipedia.org

Concentration: The rate of this bimolecular reaction is dependent on the concentration of both triethylarsine and benzyl bromide. Using a higher concentration of reactants can increase the reaction rate. In some cases, using a slight excess of one reactant, typically the more volatile or less expensive one, can help drive the reaction to completion.

Reaction Time: The reaction time needs to be sufficient to allow for the complete conversion of the limiting reagent. The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.

A summary of optimization strategies is presented in the table below:

| Parameter | Strategy | Rationale |

| Temperature | Gradual increase from room temperature to reflux | Balance reaction rate with prevention of side reactions |

| Reactant Ratio | Use of a slight excess of one reactant | Drive the reaction to completion |

| Solvent | Use of a polar aprotic solvent | Enhance reaction rate by stabilizing the transition state |

| Monitoring | Regular analysis by TLC, GC, or NMR | Determine the optimal reaction time and ensure completion |

By systematically investigating these parameters, an optimized protocol for the synthesis of this compound can be developed to achieve high yield and purity.

Reaction Mechanisms and Chemical Reactivity of Benzyl Triethyl Arsanium Bromide

Mechanistic Pathways of Quaternary Arsonium (B1239301) Salt Reactions

Quaternary arsonium salts, such as benzyl(triethyl)arsanium bromide, are analogs of the more extensively studied quaternary ammonium (B1175870) and phosphonium (B103445) salts. Their reaction mechanisms are primarily understood through these parallels. The central arsenic atom, bearing a positive charge, influences the reactivity of the attached organic groups. Key mechanistic pathways include ylide formation, elimination reactions, and nucleophilic substitution.

One of the most significant reactions of quaternary salts with at least one α-hydrogen is the formation of an ylide. irispublishers.com This occurs when a strong base removes a proton from the carbon adjacent to the heteroatom. In the case of this compound, the benzylic protons are acidic due to the electron-withdrawing effect of the positively charged arsenic center and the resonance stabilization of the resulting carbanion by the phenyl ring. This arsonium ylide is a key intermediate in olefination reactions.

Similar to quaternary ammonium salts, arsonium salts can potentially undergo decomposition through elimination or substitution pathways. researchgate.net The Hofmann elimination, a base-induced E2 elimination, is a characteristic reaction of quaternary ammonium hydroxides where a β-hydrogen is abstracted to form an alkene and a tertiary amine. libretexts.org While less common for arsonium salts, a similar pathway could be envisioned under strong basic conditions if one of the ethyl groups were suitably substituted. Nucleophilic substitution (SN2) pathways are also possible, where the tertiary arsine acts as a leaving group, although this is generally less favorable than for other leaving groups. researchgate.net

Reactivity with Aromatic Aldehydes and Olefinic Product Formation

The primary reaction of this compound with aromatic aldehydes proceeds via a Wittig-type reaction, leading to the formation of olefins (alkenes). researchgate.netwikipedia.org This reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds. masterorganicchemistry.com The process begins with the in-situ formation of an arsonium ylide, benzylidenetriethylarsorane, by treating the arsonium salt with a strong base. adichemistry.com

The mechanism involves the following steps:

Ylide Formation: A strong base deprotonates the benzylic carbon of the benzyl(triethyl)arsanium salt to form the arsonium ylide. lumenlearning.com This ylide is a resonance-stabilized species.

Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This initial attack forms a betaine (B1666868) intermediate.

Oxarshetane Formation: The betaine intermediate cyclizes to form a four-membered ring intermediate called an oxarshetane.

Decomposition: The oxarshetane is unstable and decomposes to yield the final products: an alkene and triethylarsine (B1607241) oxide. The formation of the very stable arsenic-oxygen double bond in triethylarsine oxide is the thermodynamic driving force for the reaction. adichemistry.com

This reaction is highly versatile for synthesizing various stilbene (B7821643) derivatives from different substituted benzaldehydes. fu-berlin.denih.gov For instance, the reaction with benzaldehyde produces stilbene. orgsyn.org The stereoselectivity of the reaction (i.e., the ratio of E/Z isomers formed) can be influenced by the nature of the ylide and the reaction conditions. adichemistry.com

| Aromatic Aldehyde | Resulting Olefinic Product (Stilbene Derivative) | Typical Yield (%) |

|---|---|---|

| Benzaldehyde | Stilbene | Good to Excellent |

| 4-Methoxybenzaldehyde | 4-Methoxystilbene | Good to Excellent |

| 4-Nitrobenzaldehyde | 4-Nitrostilbene | Good |

| 4-Chlorobenzaldehyde | 4-Chlorostilbene | Good to Excellent |

Nucleophilic Substitution Processes Involving this compound

The structure of this compound allows for its participation in nucleophilic substitution reactions in several ways. The benzylic carbon is particularly susceptible to nucleophilic attack due to the ability of the adjacent phenyl ring to stabilize the transition state. asccollegekolhar.in

Benzylic halides are known to undergo substitution via both SN1 and SN2 mechanisms. khanacademy.orgstackexchange.com In the context of this compound, the entire triethylarsine group could potentially serve as the leaving group. The reaction of the arsonium salt with a strong nucleophile could displace triethylarsine to form a new benzyl (B1604629) derivative.

For example, in a reaction with sodium azide, a one-pot process can combine the nucleophilic substitution of a benzyl halide with a subsequent cycloaddition. nih.gov A similar pathway could be envisioned for the arsonium salt, where a nucleophile attacks the benzylic carbon.

| Nucleophile (Nu-) | Potential Product | Leaving Group | Reaction Type |

|---|---|---|---|

| CN- (Cyanide) | Benzyl cyanide | Triethylarsine | SN2 |

| N3- (Azide) | Benzyl azide | Triethylarsine | SN2 |

| OH- (Hydroxide) | Benzyl alcohol | Triethylarsine | SN1/SN2 |

| RO- (Alkoxide) | Benzyl ether | Triethylarsine | SN2 (Williamson-type) |

The bromide counter-ion can also be exchanged with other anions through simple salt metathesis reactions, which is another form of nucleophilic substitution at the ionic level.

Catalytic Reaction Pathways and Intermediates

While specific catalytic applications of this compound are not extensively documented, its structural features suggest potential roles in catalysis, particularly as a phase-transfer catalyst (PTC). Quaternary ammonium and phosphonium salts are widely used as PTCs to facilitate reactions between reactants located in different immiscible phases (e.g., aqueous and organic). irispublishers.com The arsonium salt, with its lipophilic organic groups and hydrophilic ionic center, could shuttle anionic reagents from an aqueous phase into an organic phase, thereby accelerating the reaction rate.

Furthermore, a related compound, benzyltriethylammonium tribromide, has been prepared and utilized as an efficient and regioselective reagent for the bromination of activated aromatic compounds like anilines and phenols. researchgate.netsemanticscholar.org This reagent provides a stable and safe source of bromine. researchgate.net It is plausible that this compound could be a precursor to a similar tribromide species, [PhCH2As(Et)3]+Br3-, which would then act as a brominating agent.

The catalytic cycle for such a bromination would involve:

Formation of the Tribromide: The arsonium bromide reacts with an oxidizing agent and a source of bromine to form the arsonium tribromide intermediate.

Electrophilic Bromination: The tribromide delivers an electrophilic bromine species (Br+) to an activated aromatic ring.

Regeneration: The arsonium bromide is regenerated and can re-enter the catalytic cycle.

This suggests a potential application for this compound as a recyclable catalyst or reagent carrier in electrophilic aromatic substitution reactions.

Applications of Benzyl Triethyl Arsanium Bromide in Chemical Synthesis and Materials Science

Role as a Catalyst or Stabilizer in Polymer Chemistry

There is no specific information available in the searched literature regarding the role of Benzyl(triethyl)arsanium bromide as a catalyst or stabilizer in polymer chemistry.

Phase-Transfer Catalysis Applications

Information regarding the application of this compound in phase-transfer catalysis is not available in the provided search results. While quaternary salts are often employed as phase-transfer catalysts, specific studies detailing the use of this particular arsonium (B1239301) salt for this purpose are not found.

Utilization in Specific Organic Transformation Reactions

Detailed research findings on the utilization of this compound in the following specific organic transformation reactions are not available in the searched scientific literature.

There is no information available on the use of this compound in bromination reactions.

There is no information available on the use of this compound in co-halogenation processes.

There is no information available on the use of this compound in oxidation reactions.

There is no information available on the use of this compound in cyclization or ring-opening reactions.

Substitution Reactions

Quaternary arsonium salts, including this compound, are valued in organic synthesis for their capacity to participate in substitution reactions. The positively charged arsenic atom enhances the leaving group ability of the substituents attached to it. In the case of this compound, the benzyl (B1604629) group is susceptible to nucleophilic displacement.

These reactions are frequently carried out under phase-transfer catalysis (PTC) conditions. noaa.gov In such systems, the quaternary arsonium salt facilitates the transfer of a reactant from an aqueous phase to an organic phase, thereby accelerating the reaction rate. noaa.gov The bulky nature of salts like tetrabutylammonium (B224687) salts has been shown to be effective in displacement reactions due to their increased solubility in the organic phase. scienceinfo.com

A general scheme for a nucleophilic substitution reaction involving this compound can be depicted as:

[C₆H₅CH₂(As(C₂H₅)₃)]⁺Br⁻ + Nu⁻ → C₆H₅CH₂-Nu + (C₂H₅)₃As + Br⁻

Where Nu⁻ represents a nucleophile.

Common nucleophiles that can be employed in these reactions include cyanides, azides, and halides. For instance, the use of tetrabutylammonium halides has resulted in high yields of alkyl azides from the corresponding alkyl chlorides and bromides. scienceinfo.com This suggests that this compound could be utilized in a similar fashion to introduce a variety of functional groups onto a benzylic carbon.

The table below summarizes potential substitution reactions with this compound, drawing parallels from known reactions of similar quaternary onium salts.

| Nucleophile (Nu⁻) | Reagent Example | Product | Potential Application |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | Benzyl cyanide | Intermediate in the synthesis of pharmaceuticals and agrochemicals. |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | Benzyl azide | Precursor for the synthesis of benzylamine (B48309) and triazoles. |

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | Benzyl alcohol | Widely used solvent and precursor in organic synthesis. |

| Thiolate (RS⁻) | Sodium thiophenoxide (NaSPh) | Benzyl phenyl sulfide | Building block in organic and medicinal chemistry. |

This table presents potential reactions based on the known reactivity of analogous quaternary ammonium (B1175870) salts.

Hydrolysis Reactions

The stability of quaternary onium salts towards hydrolysis can vary significantly depending on their molecular structure. While many simple tetraalkylammonium salts exhibit considerable stability, certain functionalities can render them susceptible to hydrolysis. wikipedia.org For this compound, hydrolysis would involve the cleavage of the benzyl-arsenic bond or the ethyl-arsenic bonds.

Generally, quaternary ammonium cations are unreactive toward hydrolysis, even in the presence of strong bases. wikipedia.org However, the presence of activating groups or specific reaction conditions can promote this reaction. For instance, ester-containing quaternary ammonium salts (ester-quats) are designed to be susceptible to degradation via hydrolysis. wikipedia.org

The hydrolysis of this compound can be represented by the following equation:

[C₆H₅CH₂(As(C₂H₅)₃)]⁺Br⁻ + H₂O → C₆H₅CH₂OH + (C₂H₅)₃AsO + HBr

The following table outlines the expected products of hydrolysis under different conditions, based on the general chemical principles of quaternary onium salts.

| Condition | Expected Major Products | Remarks |

| Neutral (Water) | Benzyl alcohol, Triethylarsine (B1607241) oxide, Hydrobromic acid | The reaction is likely to be slow at room temperature. |

| Acidic (e.g., aq. HCl) | Benzyl alcohol, Triethylarsine oxide, Hydrobromic acid | The rate may be enhanced compared to neutral conditions. |

| Basic (e.g., aq. NaOH) | Benzyl alcohol, Triethylarsine oxide, Sodium bromide | Strong bases can promote the reaction. |

This table is based on the general understanding of the hydrolysis of related quaternary onium salts, as specific experimental data for this compound is limited.

Investigation as an Electrolyte Component in Ionic Liquid Systems

Quaternary onium salts, including arsonium salts, are of significant interest as components of electrolytes for various electrochemical devices, such as batteries and capacitors, and as ionic liquids. researchgate.net Their non-volatile nature, thermal stability, and ability to dissolve a wide range of compounds make them attractive alternatives to traditional solvent-based electrolytes. researchgate.net this compound, with its ionic structure, is a candidate for such applications.

The investigation of a quaternary arsonium salt like this compound as an electrolyte component would involve assessing its electrochemical stability window, ionic conductivity, and compatibility with other electrode and electrolyte materials. nih.gov The electrochemical stability is crucial as it determines the operating voltage range of the electrochemical device. nih.gov

Evaluation of Electrical Conductivity in Solution

The electrical conductivity of an electrolyte solution is a measure of its ability to conduct an electric current, which is primarily dependent on the concentration and mobility of the ions. For an electrolyte based on this compound, the conductivity would be a function of the dissociation of the salt into benzyl(triethyl)arsanium cations and bromide anions, and their subsequent movement through the solvent.

The conductivity of solutions of quaternary onium salts is influenced by several factors:

Solvent: The dielectric constant and viscosity of the solvent play a critical role. High dielectric constant solvents promote ion dissociation, while low viscosity solvents allow for greater ionic mobility.

Concentration: The conductivity generally increases with concentration up to a certain point, after which ion-pairing effects can lead to a decrease.

Temperature: An increase in temperature typically leads to an increase in conductivity due to decreased solvent viscosity and increased ion mobility.

Nature of the Ions: The size and shape of the cation and anion affect their mobility.

While specific conductivity data for this compound solutions is not extensively documented, the table below provides a hypothetical representation of how its conductivity might vary with concentration in a common organic solvent like acetonitrile (B52724) at room temperature. This data is based on typical trends observed for similar quaternary ammonium and phosphonium (B103445) salts. researchgate.net

| Concentration (mol/L) | Molar Conductivity (Λm) (S·cm²/mol) |

| 0.001 | 150 |

| 0.01 | 135 |

| 0.1 | 110 |

| 0.5 | 85 |

| 1.0 | 70 |

This table presents hypothetical data based on the known behavior of analogous quaternary onium salt electrolytes to illustrate the expected trend in molar conductivity with changing concentration.

Further research would be required to experimentally determine the precise electrical conductivity of this compound in various solvents and to fully evaluate its potential as an electrolyte component in ionic liquid systems.

Theoretical and Computational Investigations of Benzyl Triethyl Arsanium Bromide

Density Functional Theory (DFT) Studies

Electronic Structure Elucidation

The electronic structure of the Benzyl(triethyl)arsanium cation would be characterized by a tetrahedral arrangement around the central arsenic atom, bonded to three ethyl groups and one benzyl (B1604629) group. DFT calculations would elucidate the nature of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The positive charge is expected to be localized primarily on the arsenic atom, influencing the electron distribution across the entire cation. The HOMO-LUMO energy gap is a critical parameter that would be determined, providing insights into the molecule's kinetic stability and electronic excitation properties. nih.govnih.gov For similar organic compounds, these calculations help in understanding intramolecular charge transfer processes. nih.gov

Hypothetical Electronic Properties of Benzyl(triethyl)arsanium Cation

| Parameter | Predicted Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | Relatively Low | Indicates stability of the molecule |

| LUMO Energy | Relatively High | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | Significant | Correlates with chemical reactivity and electronic transitions |

Prediction of Reactivity Descriptors

Based on the calculated HOMO and LUMO energies, a range of global reactivity descriptors can be derived to predict the chemical behavior of Benzyl(triethyl)arsanium bromide. researchgate.netmdpi.com These descriptors, rooted in conceptual DFT, provide a quantitative measure of the molecule's reactivity. scielo.org.mx

Key reactivity descriptors include:

Chemical Hardness (η): Calculated from the HOMO-LUMO gap, a larger value suggests higher stability and lower reactivity.

Electronic Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Electrophilicity Index (ω): Measures the ability of the molecule to accept electrons.

These parameters are crucial in understanding how the arsonium (B1239301) salt might interact with other chemical species, for instance, its potential as a catalyst or its stability in different chemical environments. researchgate.net

Table of Predicted Reactivity Descriptors

| Descriptor | Formula | Predicted Trend |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | High, due to cationic nature |

| Electron Affinity (A) | A ≈ -ELUMO | Moderate, influenced by the positive charge |

| Chemical Hardness (η) | η = (I - A) / 2 | Expected to be relatively high |

Simulation of Spectroscopic Signatures (e.g., UV-Vis, NMR Chemical Shifts)

Computational methods can simulate spectroscopic data, which are invaluable for compound characterization.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations could predict the electronic absorption spectra. For this compound, absorptions in the UV region would be expected, likely arising from π-π* transitions within the benzyl group's aromatic ring.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework is commonly used to predict ¹H and ¹³C NMR chemical shifts. Predictions for this compound would show characteristic signals for the ethyl and benzyl protons and carbons. The protons on the methylene group adjacent to the arsenic atom (As-CH₂-Ph) would likely appear as the most downfield signal among the aliphatic protons due to the electron-withdrawing effect of the positively charged arsenic. Aromatic protons would exhibit shifts typical for a monosubstituted benzene (B151609) ring. Such predictions are crucial for confirming the structure of newly synthesized compounds by comparing theoretical data with experimental results. nih.govmodgraph.co.uk

Molecular Dynamics Simulations for Conformational Analysis

While specific molecular dynamics (MD) studies on this compound are absent from the literature, this technique is essential for understanding the conformational flexibility of such molecules. mdpi.comnih.gov MD simulations would model the dynamic behavior of the arsonium salt over time, exploring the rotational freedom around the C-As and C-C single bonds. This is particularly relevant for the ethyl and benzyl groups, which can adopt various spatial orientations. The analysis would reveal the most stable, low-energy conformations of the cation in different environments, such as in the gas phase or in a solvent, providing a picture of its structural dynamics. nih.gov

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. researchgate.net For this compound, these calculations could be used to investigate its thermal decomposition pathways or its reactions with nucleophiles. By locating transition states and calculating activation energy barriers, researchers can predict the feasibility and mechanism of a given reaction. acs.orgmasterorganicchemistry.com For example, the analysis could explore the Sₙ2 reaction pathway where a nucleophile attacks one of the ethyl or benzyl carbons, leading to the displacement of triethylarsine (B1607241) or benzyl(diethyl)arsine, respectively.

Computational Modeling of Intermolecular Interactions

In the solid state, the properties of this compound are governed by intermolecular interactions between the arsonium cations and the bromide anions. Computational models, often complementing experimental data from X-ray crystallography, can be used to analyze these forces. The primary interaction would be the strong electrostatic attraction between the positively charged arsonium cation and the negatively charged bromide anion. Additionally, weaker interactions such as C-H···Br hydrogen bonds and potentially C-H···π interactions involving the benzyl ring could play a significant role in the crystal packing. researchgate.netmdpi.comscielo.org.mx Understanding these interactions is key to explaining the compound's physical properties, such as its melting point and solubility.

Advanced Topics and Future Research Directions

Development of Novel Analytical Methodologies for Quaternary Arsonium (B1239301) Species

The accurate detection and quantification of quaternary arsonium species like Benzyl(triethyl)arsanium bromide in various matrices present a significant analytical challenge. The development of robust and sensitive analytical methods is crucial for both fundamental research and potential future applications, particularly in environmental and biological monitoring.

Currently, the analysis of related quaternary ammonium (B1175870) compounds (QACs) often relies on techniques such as liquid chromatography coupled with mass spectrometry (LC-MS). tandfonline.com These methods could be adapted and optimized for quaternary arsonium salts. High-performance liquid chromatography (HPLC) with either time-of-flight (ToF) or inductively coupled plasma mass spectrometry (ICP-MS) detection offers promising avenues. tandfonline.comrsc.org ICP-MS, in particular, provides high sensitivity and specificity for arsenic, allowing for the detection of trace amounts of organoarsenic compounds. rsc.org

Future research should focus on developing standardized extraction and sample preparation protocols to ensure the integrity of the arsonium species during analysis. researchgate.net The stability of these compounds under different pH, temperature, and light conditions needs to be thoroughly investigated to prevent degradation and interconversion. researchgate.net The development of certified reference materials for quaternary arsonium salts would also be a critical step in ensuring the accuracy and comparability of data across different laboratories.

Table 1: Potential Analytical Techniques for Quaternary Arsonium Species

| Analytical Technique | Potential Application for this compound | Key Advantages |

| HPLC-ICP-MS | Speciation and quantification in environmental and biological samples. | High sensitivity and specificity for arsenic. rsc.org |

| HPLC-ToF-MS | Identification and structural elucidation of novel arsonium compounds. | Provides accurate mass measurements. tandfonline.com |

| Ion Chromatography (IC) | Quantification in simple matrices like disinfectant solutions. | Good sensitivity and specificity for ionic species. chemrxiv.orgrsc.org |

| Titration Methods | Quantification of bulk material. | Cost-effective for concentrated samples. alfa-chemistry.com |

Exploration of Structure-Reactivity Relationships within Benzyl (B1604629) Arsonium Salts

Understanding the relationship between the structure of benzyl arsonium salts and their chemical reactivity is fundamental to designing new synthetic methodologies and functional materials. The electronic and steric properties of the substituents on both the aromatic ring of the benzyl group and the arsenic atom can profoundly influence the salt's stability and reaction pathways.

A key area of exploration is the generation and reactivity of arsonium ylides. Similar to their well-studied phosphonium (B103445) and sulfonium (B1226848) counterparts, benzyl arsonium salts can be deprotonated at the benzylic position to form highly reactive ylides. These intermediates are expected to participate in a variety of carbon-carbon bond-forming reactions, such as the Wittig-type olefination and rearrangements. nih.gov The nature of the substituents on the benzyl group will affect the acidity of the benzylic protons and the stability of the resulting ylide.

Furthermore, the arsonium cation itself can act as a leaving group in nucleophilic substitution reactions. The reactivity of the benzylic carbon towards nucleophiles can be tuned by modifying the electronic properties of the aromatic ring. Electron-withdrawing groups are expected to enhance the electrophilicity of the benzylic carbon, facilitating substitution reactions. researchgate.net

Future research should systematically investigate the kinetics and thermodynamics of these reactions, employing computational modeling to complement experimental studies. This will provide a deeper understanding of the reaction mechanisms and enable the rational design of benzyl arsonium salts with tailored reactivity for specific synthetic applications.

Investigation of this compound in Emerging Green Chemistry Protocols

Green chemistry principles, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, offer a new lens through which to evaluate the utility of organoarsenic compounds. unito.itnih.gov While the inherent toxicity of arsenic compounds necessitates careful handling, their unique catalytic properties may offer advantages in specific applications, potentially leading to more efficient and less wasteful chemical processes.

One promising area is the use of quaternary arsonium salts as phase-transfer catalysts (PTCs). Similar to quaternary ammonium and phosphonium salts, arsonium salts can facilitate the transfer of reactants between immiscible phases (e.g., aqueous and organic), thereby accelerating reaction rates and often eliminating the need for hazardous organic solvents. rsc.org The lipophilicity of the triethyl and benzyl groups in this compound suggests it could be an effective PTC.

The investigation of this compound as a catalyst or catalyst precursor in reactions such as carbon dioxide fixation or the synthesis of valuable chemical intermediates from renewable feedstocks is another important research direction. researchgate.netnih.gov The development of recyclable organoarsenic catalysts would be a significant step towards their sustainable use.

A critical aspect of this research will be the comprehensive evaluation of the "greenness" of any new protocol, including a life cycle assessment and the development of efficient methods for catalyst recovery and recycling to prevent environmental contamination. The "E-factor" (environmental factor), which quantifies the amount of waste generated per unit of product, should be a key metric in these investigations. nih.gov

Interdisciplinary Research Opportunities in Organoarsenic Chemistry

The study of this compound and other organoarsenic compounds is not limited to the domain of synthetic chemistry. There are significant opportunities for interdisciplinary research that bridge chemistry with biology, materials science, and environmental science.

In the biomedical field, the structural similarity of quaternary arsonium salts to antimicrobial quaternary ammonium compounds suggests that they could be explored for their biological activity. nih.govmdpi.com While toxicity is a major concern, targeted modifications of the organic substituents could potentially lead to compounds with selective antimicrobial properties. mdpi.com Such research would require close collaboration between synthetic chemists and microbiologists.

In materials science, the incorporation of the arsonium moiety into polymers could lead to the development of new functional materials. nih.gov For example, arsonium-containing polymers could be investigated for applications as ion-exchange resins, antimicrobial surfaces, or materials with unique optical or electronic properties. The thermal stability of arsonium salts, which can be higher than their ammonium counterparts, may be advantageous in certain material applications.

From an environmental perspective, understanding the fate and transport of compounds like this compound is crucial. tandfonline.comrsc.orgnih.gov Research in this area would involve collaboration with environmental scientists to study their degradation pathways, potential for bioaccumulation, and impact on ecosystems. This knowledge is essential for assessing the environmental risks associated with any potential applications of these compounds. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.